molecular formula C21H24O4S B13718827 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester

5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester

Cat. No.: B13718827
M. Wt: 372.5 g/mol
InChI Key: PLVGLZLOESCMTR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The benzyloxyphenyl group can also interact with hydrophobic regions of proteins, influencing their structure and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the acetylsulfanyl and benzyloxyphenyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C21H24O4S

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 5-acetylsulfanyl-2-(4-phenylmethoxyphenyl)pentanoate

InChI

InChI=1S/C21H24O4S/c1-16(22)26-14-6-9-20(21(23)24-2)18-10-12-19(13-11-18)25-15-17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,6,9,14-15H2,1-2H3

InChI Key

PLVGLZLOESCMTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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